3,4-Pyrrolidinediol, 2-[2-(phenylamino)ethyl]-, (2R,3S,4R)-
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Overview
Description
(2R,3S,4R)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol is a chiral compound with a pyrrolidine ring substituted with a phenylaminoethyl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and phenylamine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate precursor.
Introduction of the Phenylaminoethyl Group: The phenylaminoethyl group is introduced via a substitution reaction, often using a suitable leaving group and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes:
Catalysis: Using catalysts to increase reaction efficiency and yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Safety and Environmental Considerations: Ensuring that the production process adheres to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the phenylaminoethyl group.
Substitution: The phenylaminoethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Dehydroxylated compounds or modified phenylaminoethyl derivatives.
Substitution Products: Compounds with new functional groups replacing the phenylaminoethyl group.
Scientific Research Applications
(2R,3S,4R)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of (2R,3S,4R)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: The compound may modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol: can be compared with other chiral pyrrolidine derivatives, such as:
Uniqueness
Functional Groups: The presence of both phenylaminoethyl and hydroxyl groups provides versatility in chemical reactions and biological interactions.
Properties
CAS No. |
653571-00-7 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2R,3S,4R)-2-(2-anilinoethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C12H18N2O2/c15-11-8-14-10(12(11)16)6-7-13-9-4-2-1-3-5-9/h1-5,10-16H,6-8H2/t10-,11-,12+/m1/s1 |
InChI Key |
HAOLJUHRPKTQFK-UTUOFQBUSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](N1)CCNC2=CC=CC=C2)O)O |
Canonical SMILES |
C1C(C(C(N1)CCNC2=CC=CC=C2)O)O |
Origin of Product |
United States |
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